![molecular formula C17H14N2O2S B2861646 N-(2-呋喃基甲基)-8-甲基-8H-噻吩并[2,3-b]吲哚-2-甲酰胺 CAS No. 860611-24-1](/img/structure/B2861646.png)

N-(2-呋喃基甲基)-8-甲基-8H-噻吩并[2,3-b]吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

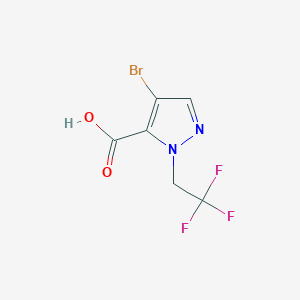

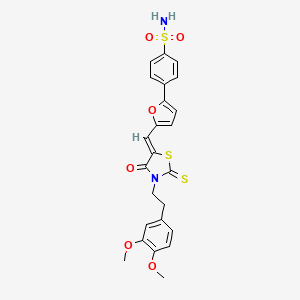

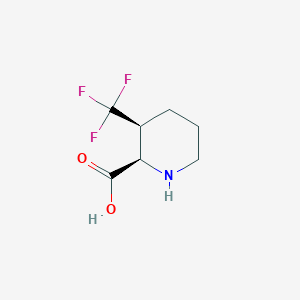

“N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . Synthetic strategies of indole 2 and 3-carboxamides were investigated .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .Physical And Chemical Properties Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .科学研究应用

有机合成中的氧化环化

一项研究讨论了使用乙酸锰(III)对 3-氧代丙烯腈与 α,β-不饱和酰胺进行氧化环化,从而合成 4-氰基-2,3-二氢呋喃-3-甲酰胺。这个过程举例说明了氧化环化在利用较简单的前体合成复杂分子中的用途,这种方法可能与诸如N-(2-呋喃基甲基)-8-甲基-8H-噻吩并[2,3-b]吲哚-2-甲酰胺之类的化合物合成或功能化有关 (Burgaz et al., 2007).

双金属复合催化剂

另一项研究重点关注为水介质中的铃木反应开发双金属含硼多相催化剂,促进了含有呋喃和噻吩环的杂双芳基的合成。这突出了催化剂在合成杂环化合物中的重要性,这可能与N-(2-呋喃基甲基)-8-甲基-8H-噻吩并[2,3-b]吲哚-2-甲酰胺的合成有关 (Bumagin et al., 2019).

酪氨酸激酶抑制

对 3-取代的 2,2'-二硫代双(1H-吲哚)的研究评估了它们抑制酪氨酸激酶活性的能力。这项研究很相关,因为它深入探讨了吲哚衍生物的治疗潜力,为探索N-(2-呋喃基甲基)-8-甲基-8H-噻吩并[2,3-b]吲哚-2-甲酰胺在药物化学中的应用提供了可能的途径 (Palmer et al., 1995).

区域选择性 C-酰化

一项关于使用 N-酰基苯并三唑对吡咯和吲哚进行区域选择性 C-酰化的研究提供了对吲哚核功能化的见解,该方法可适用于N-(2-呋喃基甲基)-8-甲基-8H-噻吩并[2,3-b]吲哚-2-甲酰胺在各种研究应用中的功能化或合成 (Katritzky et al., 2003).

作用机制

Target of Action

The primary target of N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with MmpL3, inhibiting its function . The presence of the carboxamide moiety in indole derivatives allows for hydrogen bonding with a variety of enzymes and proteins, which often results in the inhibition of their activity .

Biochemical Pathways

The inhibition of MmpL3 disrupts the biosynthesis of the cell wall of Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to growth inhibition of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of growth in Mycobacterium tuberculosis . By targeting and inhibiting MmpL3, the compound disrupts cell wall biosynthesis, leading to growth inhibition of the bacteria .

Action Environment

The action of N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is influenced by the lipid-rich environment of the Mycobacterium tuberculosis cell wall . The compound’s lipophilicity likely plays a role in its ability to diffuse through this lipid-rich bilayer and interact with its target .

未来方向

The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-4-methylthieno[2,3-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-19-14-7-3-2-6-12(14)13-9-15(22-17(13)19)16(20)18-10-11-5-4-8-21-11/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQWOIATYYYNOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2861577.png)

![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)

![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)